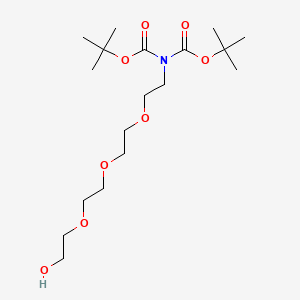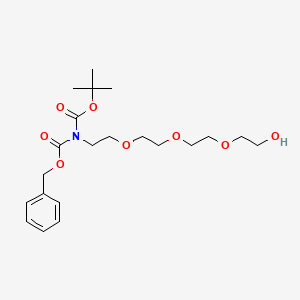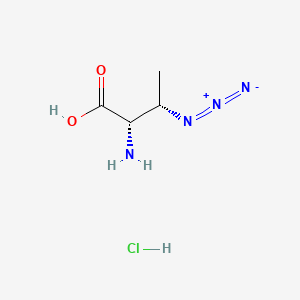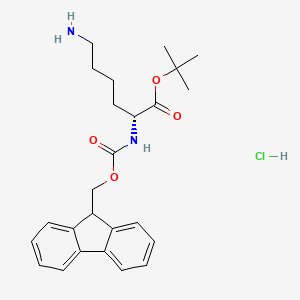
Fmoc-Lys(Aca) HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride is a derivative of lysine, an essential amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The 9-fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group of lysine, preventing unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of lysine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Acetylation: The ε-amino group of lysine is acetylated using acetic anhydride in the presence of a base like pyridine.
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
化学反応の分析
Types of Reactions
9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride undergoes several types of reactions:
Deprotection: The 9-fluorenylmethyloxycarbonyl group can be removed under basic conditions using piperidine.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Piperidine: Used for the deprotection of the 9-fluorenylmethyloxycarbonyl group.
Acetic Anhydride: Used for the acetylation of the ε-amino group.
Hydrochloric Acid: Used to form the hydrochloride salt.
Major Products Formed
Lysine: After deprotection and hydrolysis, lysine is regenerated.
Acetic Acid: Formed as a byproduct during acetylation.
科学的研究の応用
9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins.
Drug Development: Used in the development of peptide-based drugs.
Biomaterials: Employed in the creation of peptide-based hydrogels for tissue engineering.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.
作用機序
The primary function of 9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride is to protect the amino group of lysine during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the 9-fluorenylmethyloxycarbonyl group is removed under basic conditions, revealing the free amino group for further reactions .
類似化合物との比較
Similar Compounds
9-fluorenylmethyloxycarbonyl-L-lysine hydrochloride: Similar structure but without the acetyl group.
tert-Butyloxycarbonyl-L-lysine hydrochloride: Uses a different protecting group (tert-butyloxycarbonyl) for the amino group.
Uniqueness
9-fluorenylmethyloxycarbonyl-L-lysine(acetyl) hydrochloride is unique due to the presence of both the 9-fluorenylmethyloxycarbonyl and acetyl protecting groups, which provide dual protection for the amino groups of lysine. This dual protection is particularly useful in complex peptide synthesis where multiple protecting groups are required .
特性
IUPAC Name |
(2S)-6-(6-aminohexanoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O5.ClH/c28-16-8-1-2-15-25(31)29-17-9-7-14-24(26(32)33)30-27(34)35-18-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23;/h3-6,10-13,23-24H,1-2,7-9,14-18,28H2,(H,29,31)(H,30,34)(H,32,33);1H/t24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFTSHSJDOMKA-JIDHJSLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCCCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)CCCCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36ClN3O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)






